

Application Notes and Protocols for the Synthesis of Procaine

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Compound of Interest

Compound Name: *2-(Dimethylamino)ethyl benzoate*

Cat. No.: *B048252*

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Introduction

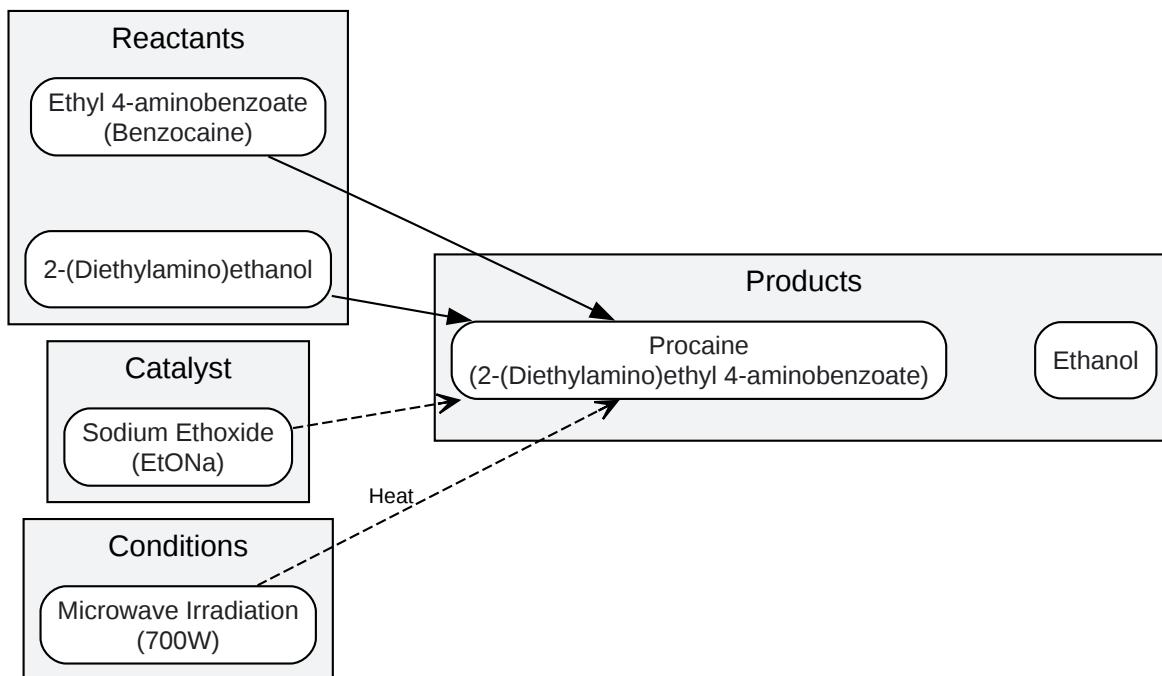
Procaine, chemically known as 2-(diethylamino)ethyl 4-aminobenzoate, is a well-established local anesthetic of the amino ester group.^{[1][2]} First synthesized in 1905 by Alfred Einhorn, it was introduced under the trade name Novocaine and became a significant alternative to cocaine in medical and dental procedures due to its efficacy and lower potential for addiction.^{[2][3]} Procaine functions primarily as a sodium channel blocker, reversibly inhibiting nerve impulse conduction and producing a temporary loss of sensation.^{[2][4]} While newer anesthetics like lidocaine are now more commonly used, procaine remains relevant in certain applications, including infiltration anesthesia, peripheral nerve blocks, and spinal blocks.^{[4][5]}

This document provides detailed protocols for the synthesis of procaine. It is important to note that the synthesis of procaine typically proceeds via the reaction of a 4-aminobenzoic acid derivative with 2-(diethylamino)ethanol. A common and well-documented method involves the transesterification of ethyl 4-aminobenzoate (benzocaine) with 2-(diethylamino)ethanol.^{[2][5][6]} Another established route is the direct esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol.^{[4][7]} The synthesis from **2-(dimethylamino)ethyl benzoate** is not a standard or documented pathway for procaine production. Therefore, the following protocols will focus on the established synthesis from ethyl 4-aminobenzoate.

Synthesis Pathway

The synthesis of procaine from ethyl 4-aminobenzoate (benzocaine) and 2-(diethylamino)ethanol is a transesterification reaction, often catalyzed by a base such as

sodium ethoxide. This reaction can be efficiently carried out using microwave irradiation, which significantly reduces the reaction time.[\[5\]](#)[\[8\]](#)



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Figure 1: Reaction scheme for the synthesis of procaine.

Experimental Protocols

Microwave-Assisted Synthesis of Procaine from Ethyl 4-aminobenzoate

This protocol details a solvent-free, microwave-assisted method for the synthesis of procaine.
[\[5\]](#)

Materials:

- Ethyl 4-aminobenzoate (Benzocaine)

- 2-(Diethylamino)ethanol
- Sodium ethoxide (EtONa)
- Distilled water
- Active charcoal
- Teflon flask (sealed)
- Domestic microwave oven (700W)
- Glass flask (5 mL)
- Heating apparatus
- Filtration apparatus (reduced pressure)
- Drying oven
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- Hexane
- Ethyl acetate

Procedure:

- Reaction Mixture Preparation: In a 5 mL glass flask, combine 1.651 g (0.01 mol) of ethyl 4-aminobenzoate, 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol, and 0.68 g (0.01 mol) of sodium ethoxide.
- Homogenization: Manually homogenize the resulting suspension.
- Microwave Irradiation: Transfer the mixture to a sealed Teflon flask and subject it to microwave irradiation at 700W. The irradiation should be applied gradually over a period of 1 to 12 minutes.

- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The TLC can be performed on silica gel plates with a mobile phase of hexane:ethyl acetate (1:1, v/v). The appearance of a new spot corresponding to procaine ($R_f \approx 0.47$) and the disappearance of the benzocaine spot indicates the progression of the reaction.[5][8] The reaction is typically complete after 12 minutes of irradiation.[5]
- Isolation of Crude Product: Upon completion, the crude procaine is obtained as a viscous liquid that solidifies at room temperature.[5]
- Purification:
 - Suspend the solid crude product in 10 mL of distilled water.
 - Heat the suspension to 80°C.
 - Add a small amount of active charcoal for decolorization and purification.
 - Filter the hot solution under reduced pressure.
 - Allow the filtrate to cool to room temperature, which will cause the pure procaine to precipitate as white crystals.
 - Collect the crystals by filtration under reduced pressure.
- Drying: Dry the purified procaine crystals in an oven at 40°C for 4 hours.[5]

Data Presentation

Parameter	Value	Reference
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Reactants		
Ethyl 4-aminobenzoate	1.651 g (0.01 mol)	[5]
2-(Diethylamino)ethanol	1.33 mL (1.172 g, 0.01 mol)	[5]
Sodium ethoxide	0.68 g (0.01 mol)	[5]
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Reaction Conditions		
Method	Microwave-assisted, solvent-free	[5][8]
Microwave Power	700 W	[5][8]
Reaction Time	12 minutes	[5][8]
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Product Characterization		
Appearance	White crystals	[5]
TLC Rf Value	~0.47 (Hexane:Ethyl Acetate 1:1)	[5][8]
Yield	Quantitative conversion observed by TLC	[5][8]
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Logical Workflow for Synthesis and Purification

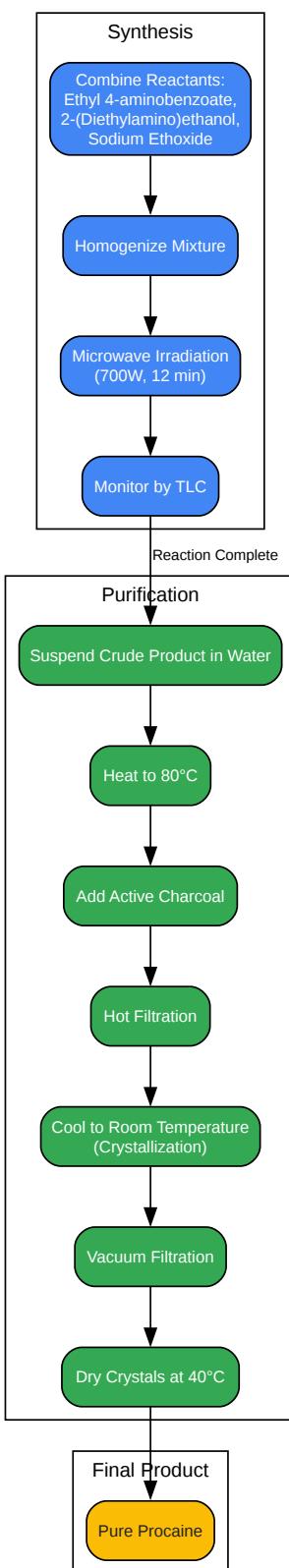
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Figure 2: Workflow for procaine synthesis and purification.

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